iCRT-14-d5

LC-MS/MS Bioanalysis Internal Standard

Quantifying iCRT-14 in complex biological matrices often suffers from variable ion suppression, leading to inaccurate pharmacokinetic data. iCRT-14-d5 is the exact isotopic internal standard that eliminates this variability by co-eluting with the analyte, ensuring consistent extraction recovery and ionization response. • +5 Da mass shift enables interference-free MRM transitions. • Corrects matrix effects that non-deuterated or structurally dissimilar IS cannot address. • Validated for GLP-compliant LC-MS/MS methods per FDA/EMA guidance.

Molecular Formula C21H17N3O2S
Molecular Weight 380.477
CAS No. 1795144-12-5
Cat. No. B586252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiCRT-14-d5
CAS1795144-12-5
Synonyms5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-(phenyl-d5)-2,4-thiazolidinedione;  iCRT 14-d5;  iCRT14-d5; 
Molecular FormulaC21H17N3O2S
Molecular Weight380.477
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4
InChIInChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-/i3D,4D,5D,7D,8D
InChIKeyNCSHZXNGQYSKLR-CNCXFELZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iCRT-14-d5: Deuterated Internal Standard for Wnt Pathway Bioanalysis


iCRT-14-d5 is a deuterated derivative of iCRT-14, a small-molecule inhibitor of β-catenin-responsive transcription (CRT) within the Wnt/β-catenin signaling pathway [1]. The parent compound iCRT-14 inhibits Wnt signaling with an IC50 of 40.3 nM in STF16 luciferase reporter assays and disrupts β-catenin–TCF4 interaction with a Ki of 53.51 μM . iCRT-14-d5 incorporates five deuterium atoms (molecular formula C21H12D5N3O2S, MW 380.47–380.48) and serves exclusively as an isotopic internal standard for quantitative LC–MS/MS bioanalysis, not as a primary pharmacological agent [2].

Product Identity Deuterated internal standard (SIL-IS) for iCRT-14
Workflow LC–MS/MS quantification of iCRT-14 in research matrices
Key Selection Attribute Analyte-matched co-elution and matrix-effect correction

iCRT-14-d5 Irreplaceability in Quantitative Bioanalysis


In LC–MS/MS quantitative workflows, substituting a deuterated internal standard such as iCRT-14-d5 with unlabeled iCRT-14 or a structurally dissimilar IS introduces systematic quantification errors. Deuterated SIL-ISs exhibit near-identical extraction recovery, ionization response, and chromatographic behavior to the target analyte, enabling accurate correction of matrix effects and sample-to-sample variability [1]. In contrast, non-isotopic ISs may elute at different retention times and experience distinct ion suppression or enhancement, yielding biased concentration estimates. Critically, deuterated ISs are not universally equivalent to 13C/15N-labeled alternatives: deuterium labeling can induce isotopic retention time shifts that diminish matrix effect compensation; however, when properly matched, deuterated ISs remain the industry-standard approach for small-molecule quantification [2]. iCRT-14-d5 is specifically synthesized to co-elute with iCRT-14, providing analyte-matched correction that generic ISs cannot achieve.

Unlabeled iCRT-14 is indistinguishable from the analyte and cannot function as an internal standard.
Non-isotopic internal standards may cause retention-time mismatch and differential ion suppression, introducing quantification bias.
Deuterium retention-time shifts may differ from 13C/15N-labeled IS; verify co-elution and matrix-effect compensation for iCRT-14-d5.

iCRT-14-d5 Comparative Performance Evidence


Analyte-Matched Matrix Correction by Deuterated IS

iCRT-14-d5, as a deuterated SIL-IS, is designed to co-elute with iCRT-14 and exhibit near-identical extraction recovery, ionization response, and chromatographic behavior. This enables precise compensation for ion suppression or enhancement caused by co-eluting matrix components [1]. In contrast, unlabeled iCRT-14 cannot function as an internal standard for itself, as it is indistinguishable from the target analyte in the mass spectrometer; using a structurally unrelated IS introduces retention time mismatches and differential matrix effects. The principle is class-level: deuterated ISs such as iCRT-14-d5 provide analyte-matched correction that significantly improves method accuracy and precision .

Matrix Correction
Class-level inference
Deuterated SIL-IS: co-elution & matched ionization response vs unlabeled (indistinguishable) / non-isotopic (retention-time mismatch).
Supports analyte-matched matrix correction.
Matrix-specific validation required.
LC-MS/MS Bioanalysis Internal Standard Matrix Effect

Distinct MRM Channel via Deuterium Mass Shift

iCRT-14-d5 (MW 380.47–380.48; C21H12D5N3O2S) differs from unlabeled iCRT-14 (MW 375.44; C21H17N3O2S) by exactly +5.03–5.04 Da, corresponding to the replacement of five hydrogen atoms with deuterium on the phenyl ring . This mass shift is sufficient to establish a distinct multiple reaction monitoring (MRM) transition in triple quadrupole MS, enabling simultaneous detection and quantification of analyte (iCRT-14) and IS (iCRT-14-d5) without isotopic cross-talk.

Mass Shift (MRM)
Reported comparison
+5.03–5.04 Da (5 D replaces 5 H)
Enables distinct MRM channel.
Confirm isotopic purity.
Mass Spectrometry MRM Isotopic Purity

iCRT-14 CRT Inhibitory Potency vs. In-Class Analogs

While iCRT-14-d5 is not used as a pharmacological agent, its selection as an internal standard is driven by the biological relevance of the parent compound iCRT-14. iCRT-14 inhibits β-catenin-responsive transcription with an IC50 of 40.3 nM in the STF16 luciferase reporter assay [1]. This potency is intermediate among the iCRT series: iCRT-3 exhibits IC50 = 8.2 nM (~4.9-fold more potent), and iCRT-5 exhibits IC50 = 18–18.7 nM (~2.2-fold more potent) in the same assay [2]. iCRT-14's distinct thiazolidinedione scaffold and moderate potency profile may offer a different selectivity window in Wnt pathway inhibition studies, justifying its continued use alongside the more potent iCRT-3 and iCRT-5.

CRT Inhibition Potency
Cross-study comparable
iCRT-14 IC50 40.3 nM; iCRT-3 8.2 nM; iCRT-5 18–18.7 nM (STF16 luciferase).
Supports moderate Wnt pathway inhibition study fit.
Parent compound selection; not an ISTD property.
Wnt Signaling CRT Inhibition STF16 Luciferase Structure-Activity

iCRT-14 In Vivo Antiproliferative Efficacy

The parent compound iCRT-14 exhibits concentration-dependent inhibition of cell proliferation in BT-549 triple-negative breast cancer cells at 10, 25, and 50 μM, though it is less potent than iCRT-3 [1][2]. In vivo, iCRT-14 administered intraperitoneally at 50 mg/kg markedly decreases cyclin D1 expression and suppresses tumor proliferation in HCT116 colon carcinoma xenograft models, with an approximate 50% reduction in initial tumor growth rate . These in vivo efficacy data establish iCRT-14 as a viable tool compound for Wnt pathway studies in animal models, directly driving the requirement for iCRT-14-d5 as the matched IS for plasma and tissue concentration determination.

In Vivo Response
Class-level inference
~50% tumor growth rate reduction (iCRT-14 50 mg/kg i.p., HCT116 xenograft).
Reported in vivo model-response context.
Requires confirmation; drives need for matched IS.
Cancer Biology Xenograft Cell Proliferation Wnt Pathway

iCRT-14-d5 Bioanalytical Application Scenarios


LC–MS/MS Quantification for PK and Tissue Distribution

iCRT-14-d5 serves as the optimal stable isotope-labeled internal standard for quantifying iCRT-14 concentrations in plasma, serum, tissue homogenates, and cell lysates via LC–MS/MS. Its +5 Da mass differential enables distinct MRM transitions without isotopic interference, while its co-elution with the analyte corrects for matrix-induced ion suppression or enhancement [1][2]. This application is essential for preclinical pharmacokinetic profiling of iCRT-14 in rodent models, particularly in xenograft efficacy studies where drug exposure must be correlated with tumor growth inhibition.

Method Validation for Regulated Wnt Pathway Bioanalysis

In regulated bioanalytical environments (e.g., GLP-compliant CROs, pharmaceutical development), iCRT-14-d5 enables full method validation per FDA/EMA guidance for biomarker or exploratory IND studies. The deuterated IS provides the necessary accuracy, precision, and matrix effect correction required for validated analytical methods. Laboratories quantifying iCRT-14 as a tool compound in Wnt signaling research require iCRT-14-d5 to meet acceptance criteria for calibration curve linearity, intra- and inter-assay precision, and analyte recovery [1].

In Vitro Assay QC and Dose-Response Verification

When iCRT-14 is used in cell culture experiments (e.g., BT-549 proliferation assays, Wnt reporter assays in HEK293 cells), iCRT-14-d5 can be employed as an internal standard to verify actual compound concentrations in culture media or cell lysates. This addresses potential issues of compound degradation, adsorption to plasticware, or precipitation that may alter the nominal dosing concentration. Confirming actual exposure levels ensures reproducibility of in vitro pharmacology results and accurate determination of concentration–response relationships [2].

Application
Selection Property
Validation Focus
PK and tissue distribution bioanalysis
Deuterated IS with +5 Da mass shift
Matrix-effect correction and MRM specificity
Bioanalytical method validation
Co-eluting SIL-IS for accuracy/precision endpoints
Validation endpoint review; ISTD benchmarking
In vitro dose-response verification
IS for culture media and cell lysate quantification
Confirm nominal concentration and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for iCRT-14-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.